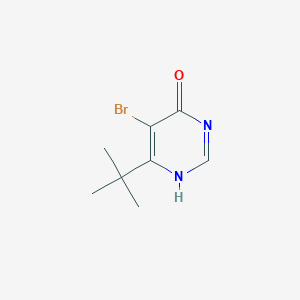

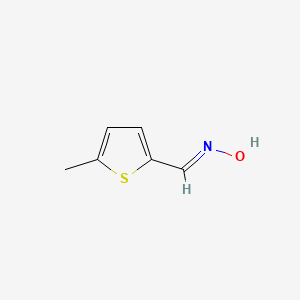

![molecular formula C16H17ClN2O2 B7794722 (4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one](/img/structure/B7794722.png)

(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. This compound is known for its involvement in the synthesis of oligomeric compounds, which have various industrial and medical applications.

Métodos De Preparación

The synthesis of (4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one involves the preparation of oligomeric compounds with phosphodiester, phosphorothioate, phosphorodithioate, or other covalent linkages. The synthetic process aims to reduce exocyclic adducts deriving from acrylonitrile or related contaminants . The preparation typically involves solid-phase chemistry, using O-cyanoethyl protected nucleoside phosphoamidite monomers. The final product is treated with 30% aqueous ammonium hydroxide to deprotect the cyanoethyl groups on the phosphorothioate backbone as well as exocyclic amino groups .

Análisis De Reacciones Químicas

(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acrylonitrile, ammonium hydroxide, and various nucleoside phosphoamidite monomers . The major products formed from these reactions are oligomeric compounds with reduced unwanted side-products .

Aplicaciones Científicas De Investigación

(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one has a wide range of scientific research applications. It is primarily used in the synthesis of oligomeric compounds, which have applications in antisense and other oligonucleotide therapies. These therapies are used for the treatment of various diseases such as inflammation, cancer, and viral diseases . The compound is also used in the development of FDA-approved antisense oligonucleotide therapeutics for ocular cytomegalovirus infections .

Mecanismo De Acción

The mechanism of action of (4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one involves the formation of oligomeric compounds with phosphodiester, phosphorothioate, phosphorodithioate, or other covalent linkages. These compounds have reduced exocyclic adducts deriving from acrylonitrile or related contaminants . The molecular targets and pathways involved in the mechanism of action include the cyanoethyl groups on the phosphorothioate backbone and exocyclic amino groups .

Comparación Con Compuestos Similares

(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one is unique in its ability to form oligomeric compounds with reduced unwanted side-products. Similar compounds include those with phosphodiester, phosphorothioate, and phosphorodithioate linkages . this compound stands out due to its reduced exocyclic adducts and high-quality synthesis process .

Propiedades

IUPAC Name |

(4E)-2-(4-chlorophenyl)-4-[1-(cyclopentylamino)ethylidene]-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10(18-13-4-2-3-5-13)14-16(20)21-15(19-14)11-6-8-12(17)9-7-11/h6-9,13,18H,2-5H2,1H3/b14-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKJCDGKNILQRRE-GXDHUFHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C(=O)OC(=N1)C2=CC=C(C=C2)Cl)NC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\1/C(=O)OC(=N1)C2=CC=C(C=C2)Cl)/NC3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[(5-chloro-2-methoxyanilino)methylidene]-6-methylpyran-2,4-dione](/img/structure/B7794672.png)

![2-[(4-aminoanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7794678.png)

![2-[[2-(2-hydroxyethyl)hydrazinyl]methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7794682.png)

![2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one](/img/structure/B7794688.png)

![Selenopheno[3,2-b]pyridine-5-carboxylic acid](/img/structure/B7794693.png)

![(5Z)-5-[(3-hydroxypropylamino)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7794712.png)

![(4Z)-4-[1-(tert-butylamino)ethylidene]-2-(4-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B7794733.png)

![(4Z)-4-[(4-aminoanilino)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B7794740.png)